molecular formula C12H16ClFN4 B13054253 N-Ethyl-2-(3-(5-fluoropyridin-2-YL)-1H-pyrazol-1-YL)ethanamine hcl

N-Ethyl-2-(3-(5-fluoropyridin-2-YL)-1H-pyrazol-1-YL)ethanamine hcl

Katalognummer: B13054253
Molekulargewicht: 270.73 g/mol
InChI-Schlüssel: RWYJVTCENYNGKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Ethyl-2-(3-(5-fluoropyridin-2-YL)-1H-pyrazol-1-YL)ethanamine hydrochloride is an organic compound with a complex structure that includes a fluoropyridine and a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-(3-(5-fluoropyridin-2-YL)-1H-pyrazol-1-YL)ethanamine hydrochloride typically involves multiple stepsThe reaction conditions often include the use of polar solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

N-Ethyl-2-(3-(5-fluoropyridin-2-YL)-1H-pyrazol-1-YL)ethanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

N-Ethyl-2-(3-(5-fluoropyridin-2-YL)-1H-pyrazol-1-YL)ethanamine hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-Ethyl-2-(3-(5-fluoropyridin-2-YL)-1H-pyrazol-1-YL)ethanamine hydrochloride involves its interaction with specific molecular targets. The fluoropyridine and pyrazole rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Ethyl-2-(3-(5-fluoropyridin-2-YL)-1H-pyrazol-1-YL)ethanamine hydrochloride is unique due to its combination of a fluoropyridine and a pyrazole ring, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C12H16ClFN4

Molekulargewicht

270.73 g/mol

IUPAC-Name

N-ethyl-2-[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]ethanamine;hydrochloride

InChI

InChI=1S/C12H15FN4.ClH/c1-2-14-6-8-17-7-5-12(16-17)11-4-3-10(13)9-15-11;/h3-5,7,9,14H,2,6,8H2,1H3;1H

InChI-Schlüssel

RWYJVTCENYNGKS-UHFFFAOYSA-N

Kanonische SMILES

CCNCCN1C=CC(=N1)C2=NC=C(C=C2)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.